5-(5-Cyano-2-fluorophenyl)-3-fluorophenol
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Overview
Description
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of cyano and fluorine groups attached to a phenyl ring, which imparts unique chemical properties. It is used in research and industrial applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyano-2-fluorophenyl)-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyano-2-fluorophenylboronic acid and 3-fluorophenol.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the fluorophenol. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-fluorophenylboronic acid
- 5-Cyano-2-fluorophenylthiomorpholine-4-carboxamide
Uniqueness
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol is unique due to the presence of both cyano and fluorine groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-(3-fluoro-5-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXXLBNZIYYLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684247 |
Source
|
Record name | 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-79-7 |
Source
|
Record name | 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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